molecular formula C14H19NO5 B6274681 3-(1-{[(tert-butoxy)carbonyl]amino}-2-hydroxyethyl)benzoic acid CAS No. 213487-97-9

3-(1-{[(tert-butoxy)carbonyl]amino}-2-hydroxyethyl)benzoic acid

Cat. No.: B6274681
CAS No.: 213487-97-9
M. Wt: 281.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-{[(tert-butoxy)carbonyl]amino}-2-hydroxyethyl)benzoic acid is an organic compound with the molecular formula C14H19NO5. It is a derivative of benzoic acid, featuring a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyethyl substituent. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{[(tert-butoxy)carbonyl]amino}-2-hydroxyethyl)benzoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Hydroxyethylation: The protected amino compound is then reacted with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.

    Benzoic Acid Derivatization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(1-{[(tert-butoxy)carbonyl]amino}-2-hydroxyethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid (TFA), allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM), room temperature.

    Reduction: LiAlH4, ether, reflux.

    Substitution: TFA, DCM, room temperature.

Major Products

    Oxidation: 3-(1-{[(tert-butoxy)carbonyl]amino}-2-oxoethyl)benzoic acid.

    Reduction: 3-(1-{[(tert-butoxy)carbonyl]amino}-2-hydroxyethyl)benzyl alcohol.

    Substitution: 3-(1-amino-2-hydroxyethyl)benzoic acid.

Scientific Research Applications

3-(1-{[(tert-butoxy)carbonyl]amino}-2-hydroxyethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.

    Medicine: Investigated for its potential as a prodrug, where the Boc group can be removed in vivo to release the active drug.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(1-{[(tert-butoxy)carbonyl]amino}-2-hydroxyethyl)benzoic acid largely depends on its use and the context of its application. In medicinal chemistry, the Boc group serves as a protecting group that can be removed under acidic conditions to release the active amino compound. This deprotection process involves the cleavage of the Boc group, facilitated by the resonance stabilization of the resulting carbocation, which can then undergo elimination by trifluoroacetate ion .

Comparison with Similar Compounds

Similar Compounds

    3-(1-{[(tert-butoxy)carbonyl]amino}-2-hydroxyethyl)benzyl alcohol: Similar structure but with a benzyl alcohol moiety instead of benzoic acid.

    3-(1-amino-2-hydroxyethyl)benzoic acid: The deprotected form of the compound.

    (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid: Another Boc-protected amino acid derivative.

Uniqueness

3-(1-{[(tert-butoxy)carbonyl]amino}-2-hydroxyethyl)benzoic acid is unique due to its combination of a Boc-protected amino group and a hydroxyethyl substituent on a benzoic acid framework. This structure allows for versatile chemical modifications and applications in various fields of research and industry.

Properties

IUPAC Name

3-[2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-16)9-5-4-6-10(7-9)12(17)18/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISCONAXLCFVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801153628
Record name 3-[1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxyethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213487-97-9
Record name 3-[1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxyethyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213487-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxyethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.